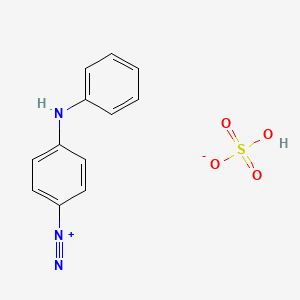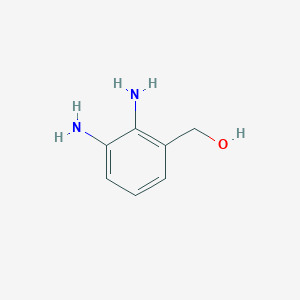
(2,3-Diaminophenyl)methanol
Übersicht
Beschreibung
(2,3-Diaminophenyl)methanol is an organic compound with the molecular formula C7H10N2O It consists of a phenyl ring substituted with two amino groups at the 2 and 3 positions and a hydroxyl group at the methanol position
Wissenschaftliche Forschungsanwendungen
(2,3-Diaminophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diaminophenyl)methanol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrophenylmethanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzyl alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carried out under controlled temperature and pressure to achieve efficient conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Diaminophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield 2,3-diaminobenzaldehyde or 2,3-diaminobenzoic acid.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Wirkmechanismus
The mechanism of action of (2,3-Diaminophenyl)methanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminophenylmethanol: Similar structure but with amino groups at the 2 and 4 positions.
2,3-Diaminotoluene: Similar structure but with a methyl group instead of a hydroxyl group.
2,3-Diaminophenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
Uniqueness: (2,3-Diaminophenyl)methanol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2,3-diaminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273749-25-0 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2,3-diaminophenyl)methanol in the synthesis of the Zn2+ fluorescent probe?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the Zn2+ fluorescent probe, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. The research paper highlights its use as a precursor derived from 3-methylbenzene-1,2-diamine. The synthesis involves a series of reactions including amino protection, bromination, hydrolysis, oxidation, and condensation, ultimately leading to the target compound [].
Q2: Are there any spectroscopic data available for this compound or its intermediates in the synthesis?
A2: While the research primarily focuses on the final Zn2+ fluorescent probe, it does mention the use of 1H-NMR to confirm the molecular structures of intermediates formed during the synthesis process []. This suggests that spectroscopic data, particularly 1H-NMR, was likely acquired for this compound and its subsequent intermediates, although the specific data is not provided in the paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

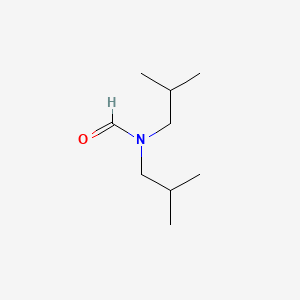



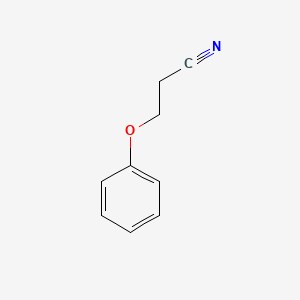

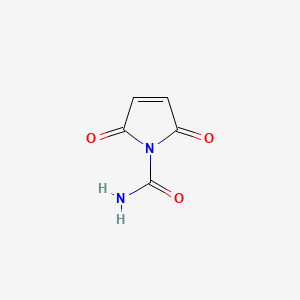

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)




